molecular formula C16H24N2 B8744202 6-Benzyl-8-methyl-6,9-diazaspiro[4.5]decane

6-Benzyl-8-methyl-6,9-diazaspiro[4.5]decane

Cat. No.: B8744202
M. Wt: 244.37 g/mol
InChI Key: FYGZVCBQUKUQQV-UHFFFAOYSA-N
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Description

6-Benzyl-8-methyl-6,9-diazaspiro[45]decane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a diazaspirodecane and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-8-methyl-6,9-diazaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a benzyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-8-methyl-6,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol .

Scientific Research Applications

6-Benzyl-8-methyl-6,9-diazaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzyl-8-methyl-6,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-8-methyl-6,9-diazaspiro[4.5]decane is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific interactions with biological targets or materials are required .

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

6-benzyl-8-methyl-6,9-diazaspiro[4.5]decane

InChI

InChI=1S/C16H24N2/c1-14-11-18(12-15-7-3-2-4-8-15)16(13-17-14)9-5-6-10-16/h2-4,7-8,14,17H,5-6,9-13H2,1H3

InChI Key

FYGZVCBQUKUQQV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2(CCCC2)CN1)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Benzyl-8-methyl-6,9-diaza-spiro[4.5]decane was synthesized in analogy to 6-benzyl-8,8-dimethyl-6,9-diaza-spiro[4.5]decane starting from 1,2-diamino-propane and 1-hydroxycyclopentane-1-carbonitrile.
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